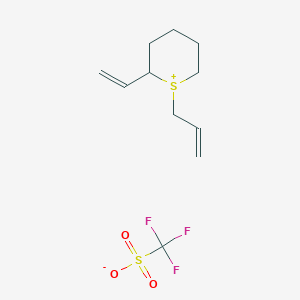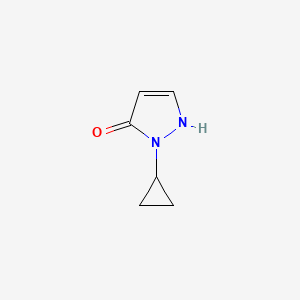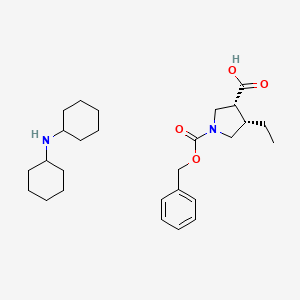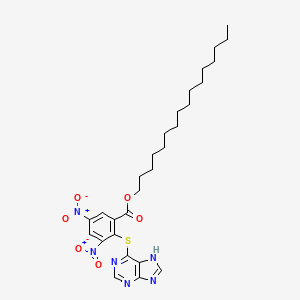
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with nitro groups and a purinylsulfanyl moiety, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a benzoate derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the purinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the esterification of the benzoate with hexadecanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and purinylsulfanyl moiety play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s lipophilic hexadecyl chain facilitates its incorporation into lipid membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
Hexadecyl 3,5-dinitrobenzoate: Lacks the purinylsulfanyl group, resulting in different biological activities.
Hexadecyl 2-(7H-purin-6-ylsulfanyl)benzoate: Lacks the nitro groups, affecting its reactivity and mechanism of action.
Hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate: A reduced form with amine groups instead of nitro groups, leading to different chemical and biological properties.
Properties
CAS No. |
59921-63-0 |
|---|---|
Molecular Formula |
C28H38N6O6S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)22-17-21(33(36)37)18-23(34(38)39)25(22)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
InChI Key |
ICLGESMTMDAOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


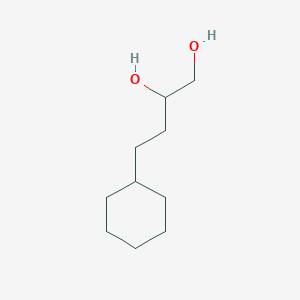
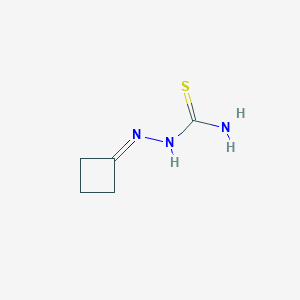
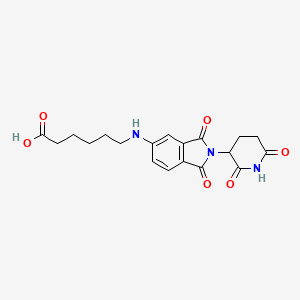
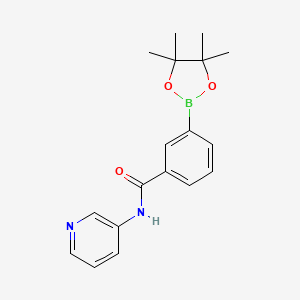
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
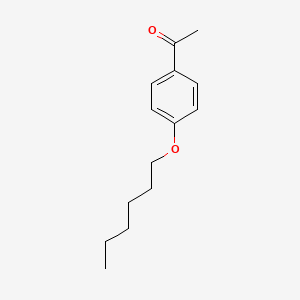
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

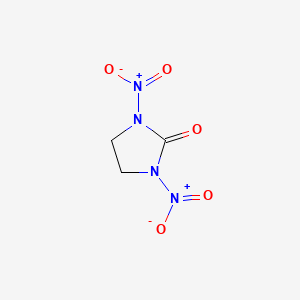
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
